Tert-butyl 4-[4-(hydroxymethyl)pyridin-2-yl]oxypiperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-[4-(hydroxymethyl)pyridin-2-yl]oxypiperidine-1-carboxylate is a chemical compound that has garnered interest in various fields of scientific research. This compound is known for its unique structure, which includes a piperidine ring, a pyridine ring, and a tert-butyl ester group. Its molecular formula is C17H25NO3, and it has a molecular weight of 291.39 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[4-(hydroxymethyl)pyridin-2-yl]oxypiperidine-1-carboxylate typically involves multiple steps. One common method starts with tert-butyl 4-hydroxypiperidine-1-carboxylate as the starting material. This compound undergoes a series of reactions, including nucleophilic substitution and esterification, to form the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-[4-(hydroxymethyl)pyridin-2-yl]oxypiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The pyridine ring can be reduced to form a piperidine ring.
Substitution: The hydroxymethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid, while reduction of the pyridine ring can yield a piperidine derivative .
Scientific Research Applications
Tert-butyl 4-[4-(hydroxymethyl)pyridin-2-yl]oxypiperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 4-[4-(hydroxymethyl)pyridin-2-yl]oxypiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to tert-butyl 4-[4-(hydroxymethyl)pyridin-2-yl]oxypiperidine-1-carboxylate include:
- Tert-butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate
- Tert-butyl 4-(4-bromopyrazol-1-yl)piperidine-1-carboxylate
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate .
Uniqueness
What sets this compound apart is its unique combination of functional groups and rings, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C16H24N2O4 |
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Molecular Weight |
308.37 g/mol |
IUPAC Name |
tert-butyl 4-[4-(hydroxymethyl)pyridin-2-yl]oxypiperidine-1-carboxylate |
InChI |
InChI=1S/C16H24N2O4/c1-16(2,3)22-15(20)18-8-5-13(6-9-18)21-14-10-12(11-19)4-7-17-14/h4,7,10,13,19H,5-6,8-9,11H2,1-3H3 |
InChI Key |
IKFYHPAUHDFJJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OC2=NC=CC(=C2)CO |
Origin of Product |
United States |
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